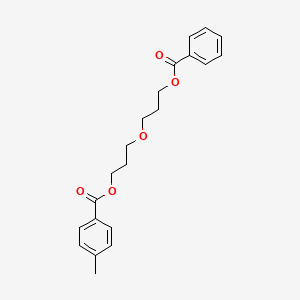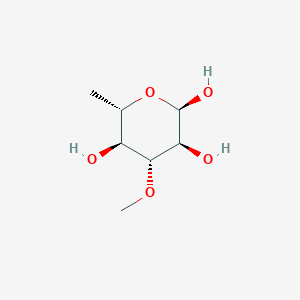
1-Octadecylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecylimidazolidine-2,4-dione is a chemical compound with the molecular formula C21H40N2O2 and a molecular weight of 352.5545 g/mol . This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-Octadecylimidazolidine-2,4-dione typically involves the reaction of imidazole aldehydes with long-chain alkylamines in the presence of a suitable solvent such as ethanol . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete conversion and high yields. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the process .
Chemical Reactions Analysis
1-Octadecylimidazolidine-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives with fewer functional groups.
Scientific Research Applications
1-Octadecylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Octadecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazolidine-2,4-dione have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .
Comparison with Similar Compounds
1-Octadecylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, thiazolidine-2,4-dione derivatives are used in the treatment of type 2 diabetes.
1,2,4-Oxadiazoles: These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
1-H-Imidazole: Imidazole derivatives are widely used in medicinal chemistry for their antifungal and anticancer activities.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific physicochemical properties that are advantageous in certain applications, such as surfactant formulation and material science .
Properties
CAS No. |
85117-83-5 |
|---|---|
Molecular Formula |
C21H40N2O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-octadecylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)22-21(23)25/h2-19H2,1H3,(H,22,24,25) |
InChI Key |
SMCUEMZWAQLBET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


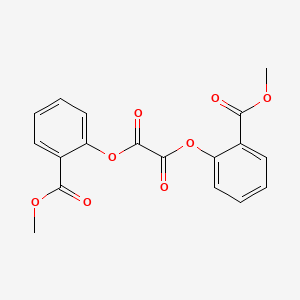
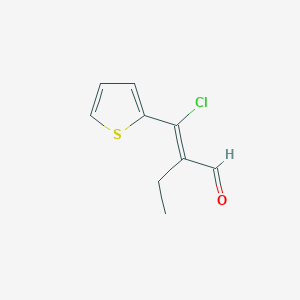
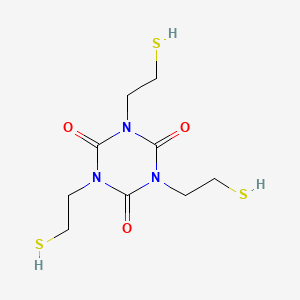
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
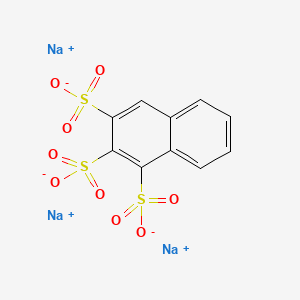

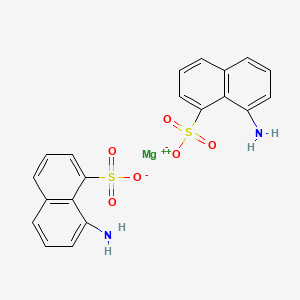
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)
